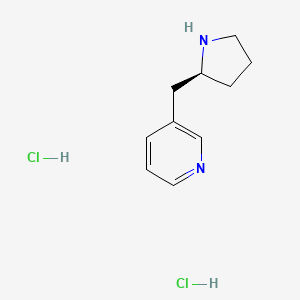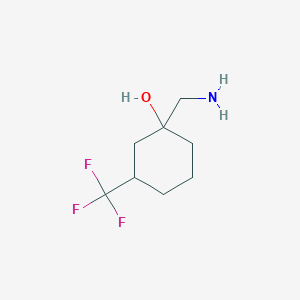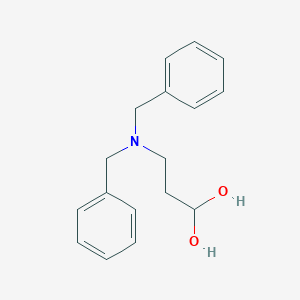
3-(Dibenzylamino)propane-1,1-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dibenzylamino)propane-1,1-diol is an organic compound with the molecular formula C17H21NO2 It is an amino alcohol, characterized by the presence of both amine and alcohol functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzylamino)propane-1,1-diol typically involves the reaction of dibenzylamine with a suitable precursor. One common method involves the reaction of dibenzylamine with 3-chloro-1,2-propanediol in the presence of a base such as sodium methoxide. The reaction proceeds via a substitution mechanism, where the chlorine atom is replaced by the dibenzylamino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(Dibenzylamino)propane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol groups can yield aldehydes or ketones, while reduction can produce simpler amines or alcohols.
科学研究应用
3-(Dibenzylamino)propane-1,1-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Dibenzylamino)propane-1,1-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol groups can participate in hydrogen bonding. These interactions can affect the structure and function of proteins and enzymes, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-(Dibenzylamino)propane-1,2-diol: This compound is similar in structure but has an additional hydroxyl group at the second carbon position.
2-(Dibenzylamino)propane-1,3-dithiol: This compound contains sulfur atoms instead of oxygen, which can affect its chemical properties and reactivity.
Uniqueness
3-(Dibenzylamino)propane-1,1-diol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. Its dual functionality as both an amine and an alcohol makes it a versatile compound in synthetic chemistry and industrial applications.
属性
分子式 |
C17H21NO2 |
|---|---|
分子量 |
271.35 g/mol |
IUPAC 名称 |
3-(dibenzylamino)propane-1,1-diol |
InChI |
InChI=1S/C17H21NO2/c19-17(20)11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2 |
InChI 键 |
ULSYVNHLMCPTOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CCC(O)O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


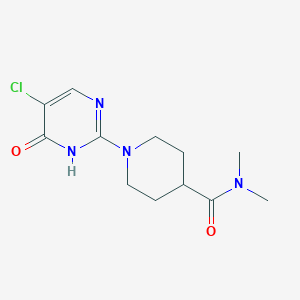
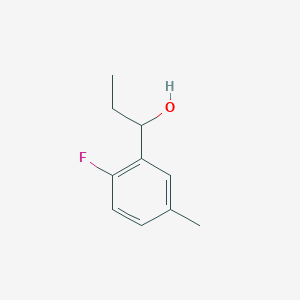
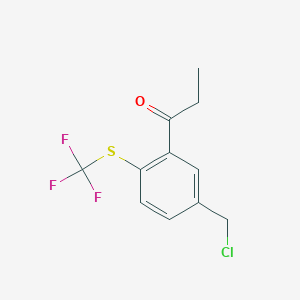
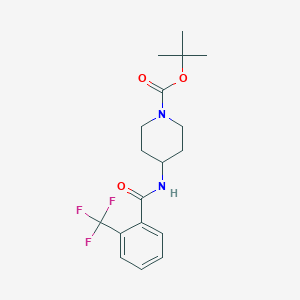


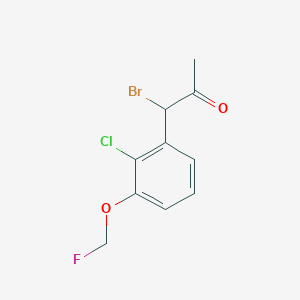


![2-Amino-2,3-dihydrothiazolo[4,5-b]pyridin-5(6H)-one](/img/structure/B14044833.png)
![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)
![2-azido-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B14044856.png)
